1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
Description
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Properties
IUPAC Name |
1-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS3/c15-10-4-1-3-9(7-10)8-22-14-19-18-13(23-14)17-12(20)16-11-5-2-6-21-11/h1-7H,8H2,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJVBODIDFYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a novel derivative that combines the structural features of thiadiazole and urea, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent.
Structure and Synthesis
The compound features a thiadiazole ring linked to a thiophenyl urea moiety. The presence of the fluorobenzyl group enhances its lipophilicity, which is crucial for cellular membrane penetration. The synthesis typically involves the reaction of thiadiazole derivatives with urea in the presence of suitable catalysts.
Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various pathogenic bacteria. A study demonstrated that a series of thiadiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 20 to 28 μg/mL against Staphylococcus aureus and Bacillus subtilis, comparable to standard antibiotics like ciprofloxacin .
Antifungal Activity
Thiadiazole compounds have also been evaluated for antifungal properties. The presence of sulfur in the structure is believed to enhance the interaction with fungal cell membranes. Compounds related to our target have shown promising results against fungi such as Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, derivatives similar to our compound have demonstrated cytotoxic effects on human cancer cell lines such as HT-29 and A431. In particular, one study reported that a derivative containing a chlorobenzyl group induced apoptosis in A431 cells by upregulating pro-apoptotic proteins like Bax while downregulating Bcl-2 . The IC50 values for these compounds often fall in the low micromolar range, indicating strong antiproliferative activity.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The ability to inhibit key inflammatory mediators makes them candidates for treating conditions such as arthritis and other inflammatory diseases. Compounds exhibiting this activity often modulate pathways involving cytokines and chemokines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Key findings include:
| Substituent | Biological Activity | IC50 Value |
|---|---|---|
| Fluorine at C-3 | Enhanced antibacterial potency | 1.40 µM (against urease) |
| Chlorine at C-4 | Increased cytotoxicity in cancer cells | IC50 = 0.28 µg/mL |
| Thiophenyl group | Contributes to overall lipophilicity | Not specified |
These findings suggest that modifications at specific positions significantly influence the compound's efficacy.
Case Studies
- Anticancer Efficacy : In a study evaluating various thiadiazole derivatives, one showed an IC50 value of 0.28 µg/mL against breast cancer cells (MCF-7), highlighting the potential of these compounds in oncology .
- Urease Inhibition : Another investigation into urease inhibitors revealed that compounds with thiadiazole rings exhibited IC50 values as low as 0.87 µM, indicating strong inhibitory effects compared to traditional inhibitors like thiourea .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that thiadiazole-based compounds exhibit activity against various bacteria and fungi. For instance, studies have demonstrated that derivatives can inhibit the growth of urease-positive microorganisms, which are often associated with urinary tract infections .
Table 1: Antimicrobial Potency of Thiadiazole Derivatives
Anticancer Properties
The compound has been investigated for its anticancer potential. Thiadiazole derivatives have been associated with decreased viability in various cancer cell lines, including leukemia and solid tumors. For example, studies have shown that certain thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Table 2: Anticancer Activity of Thiadiazole Derivatives
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of specific enzymes such as urease and fatty acid amide hydrolase (FAAH). Urease inhibitors are particularly important in treating conditions like kidney stones and certain infections. In silico studies suggest that the compound interacts effectively with the active site of urease, leading to significant inhibition .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Urease | 0.87 | |
| Compound B | FAAH | 0.13 | |
| This compound | TBD | TBD | TBD |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of thiadiazole derivatives in various therapeutic contexts:
- Urease Inhibition : A study highlighted the design and synthesis of novel thiadiazole compounds that exhibited strong inhibitory effects on urease with IC50 values significantly lower than traditional inhibitors like thiourea .
- Anticancer Research : Another investigation focused on the anticancer properties of thiadiazole derivatives, revealing their ability to decrease cell viability across multiple cancer types through mechanisms involving apoptosis and cell cycle disruption .
Chemical Reactions Analysis
Thioether Oxidation
The benzylthio (-S-CH₂-C₆H₄-F) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Reaction Conditions | Product | Reference |
|---|---|---|
| H₂O₂ (30%), CH₃COOH, 60°C | Sulfoxide derivative (R-SO-CH₂-C₆H₄-F) | |
| KMnO₄, H₂SO₄, 80°C | Sulfone derivative (R-SO₂-CH₂-C₆H₄-F) |
Urea Hydrolysis
The urea linkage is susceptible to hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis (HCl, reflux): Yields 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine and thiophene-2-carboxylic acid .
- Basic Hydrolysis (NaOH, H₂O/EtOH): Produces CO₂, ammonia, and fragmented thiadiazole-thiophene derivatives .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to electron-donating effects of the sulfur atom:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 5-Nitro-thiophene derivative |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 hr | 5-Bromo-thiophene derivative |
Cross-Coupling Reactions
The thiadiazole and thiophene rings participate in transition-metal-catalyzed coupling reactions:
| Reaction Type | Catalytic System | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (e.g., with phenylboronic acid) | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Arylated thiadiazole |
Nucleophilic Substitution
The fluorine atom on the benzyl group can be displaced by nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| NaN₃, DMF | 100°C, 12 hr | 3-Azidobenzylthio derivative |
| NH₃ (g), EtOH | 60°C, 6 hr | 3-Aminobenzylthio derivative |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways involving:
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea?
Answer: The synthesis typically involves multi-step routes:
Thiadiazole Core Formation : React 3-fluorobenzyl thiol with 2-amino-1,3,4-thiadiazole derivatives under acidic conditions (e.g., POCl₃) to introduce the thioether group .
Urea Linkage : Couple the thiadiazole intermediate with thiophen-2-yl isocyanate using a base (e.g., triethylamine) in aprotic solvents like DMF or dichloromethane .
Purification : Column chromatography or recrystallization (DMSO/water mixtures) ensures >95% purity .
Key Considerations: Optimize reaction time (3–12 hours) and temperature (25–90°C) to maximize yield. Microwave-assisted synthesis may reduce reaction time for analogous compounds .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Structural Confirmation :
- NMR (¹H/¹³C): Assign peaks for fluorobenzyl (δ 4.5–5.0 ppm, S-CH₂), thiadiazole (δ 8.0–9.0 ppm), and urea NH (δ 10–11 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₅H₁₂FN₄OS₂: 355.04 g/mol).
- Purity Assessment :
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and planarity of the thiadiazole-urea system .
Q. What biological assays are suitable for evaluating its pharmacological potential?
Answer:
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening :
- Anti-inflammatory Potential :
- COX-2 Inhibition : ELISA-based assays to quantify prostaglandin E₂ reduction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
Q. How should researchers resolve contradictions in bioactivity data across studies?
Answer:
- Assay Standardization :
- Impurity Analysis :
- Use LC-MS to detect trace byproducts (e.g., oxidized thiadiazole derivatives) that may skew results .
- Orthogonal Assays : Confirm antimicrobial activity with time-kill curves alongside MIC data .
Q. What strategies improve solubility and metabolic stability for in vivo studies?
Answer:
Q. What mechanistic studies elucidate its mode of action?
Answer:
- Target Identification :
- Pathway Analysis : RNA-seq to track downstream gene expression (e.g., apoptosis markers like BAX/BCL-2) .
Q. How can reactive intermediates be stabilized during scale-up synthesis?
Answer:
- Low-Temperature Quenching : Add intermediates to ice-cold water to prevent thiadiazole ring decomposition .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track thioether formation and adjust reagent stoichiometry .
- Protecting Groups : Temporarily shield urea NH with Boc groups during thiadiazole functionalization .
Q. What computational tools predict metabolic liabilities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
